(+/-)-Strigol

説明

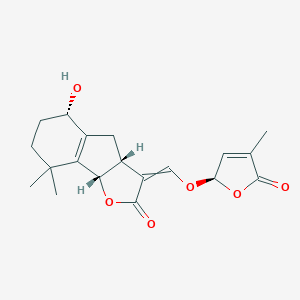

Structure

3D Structure

特性

IUPAC Name |

(3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/t10-,13+,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFXXOPWCBSPAA-FTOGJNOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)OC=C2[C@H]3CC4=C([C@H]3OC2=O)C(CC[C@@H]4O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of (+/-)-Strigol from Cotton: A Technical Guide

Introduction

Strigolactones (SLs) are a class of plant hormones derived from carotenoids that play a crucial role in regulating plant development and mediating interactions with organisms in the rhizosphere.[1][2][3][4] Their initial discovery stemmed from efforts to identify the germination stimulants for parasitic weeds of the genera Striga and Orobanche. The first of these compounds to be identified was strigol (B1235375), isolated from the root exudates of cotton (Gossypium hirsutum L.).[3][5][6][7][8] This guide provides a comprehensive technical overview of the pivotal discovery, isolation, and quantification of (+/-)-strigol from cotton, intended for researchers and professionals in plant biology and drug development.

Historical Discovery and Structural Elucidation

The journey to understand strigol began in 1966 when C. E. Cook and his colleagues first isolated the compound from the root exudates of cotton, a known "false host" for the parasitic witchweed (Striga lutea).[3][6][8] It wasn't until 1972 that the same research group fully elucidated its complex chemical structure.[5][6] Strigol is characterized by a tricyclic lactone (the ABC ring system) linked via an enol ether bridge to a butenolide D-ring, a conserved feature among most natural strigolactones.[1][2][7]

Isolation and Quantification from Cotton Root Exudates

The isolation of strigol from cotton is a meticulous process due to the extremely low concentrations exuded by the plant roots. Modern analytical techniques have enabled precise quantification and characterization.

Quantitative Analysis of Strigolactone Production in Cotton

Studies have shown that cotton roots exude multiple strigolactones, with strigol and strigyl acetate (B1210297) being the primary forms identified. The production of these compounds varies over the initial growth period of the seedling.

| Compound | Average Exudation Rate (per plant) | Peak Production Period | Reference |

| Strigol | ~15 pg/day | 5-7 days post-incubation | [9][10] |

| Strigyl Acetate | ~2 pg/day | 5-7 days post-incubation | [9][10] |

Experimental Protocols

Collection of Cotton Root Exudates

This protocol is adapted from methodologies developed for the collection and analysis of strigolactones from hydroponically grown plants.[9][10][11]

Materials:

-

Cotton seeds (Gossypium hirsutum L.)

-

Sterile glass wool

-

Sterile filter units or similar hydroponic growth containers

-

Sterile distilled water

-

Growth chamber with controlled temperature and photoperiod

Procedure:

-

Germinate cotton seeds on sterile, wetted glass wool within sterile filter units.

-

Maintain the seedlings in a growth chamber under controlled conditions (e.g., 28/22°C day/night temperature, 12-hour photoperiod).[11]

-

The root exudate, dissolved in the sterile distilled water, is collected daily for the duration of the experiment (e.g., over a period of 7-10 days).

-

Replenish the sterile distilled water after each collection.

-

For quantification, it is recommended to allow strigolactones to accumulate in the medium for a set period (e.g., 6 hours) before collection.[11]

Extraction of Strigolactones

This protocol outlines a standard liquid-liquid extraction followed by solid-phase extraction (SPE) for sample cleanup and concentration.[9][10][12]

Materials:

-

Collected root exudate

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Methanol (B129727) (HPLC grade)

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Liquid-Liquid Extraction:

-

Pool the collected root exudate.

-

Extract the aqueous exudate three times with an equal volume of ethyl acetate.

-

Combine the organic (ethyl acetate) phases.

-

-

Drying and Concentration:

-

Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Concentrate the extract to near dryness using a rotary evaporator under reduced pressure.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Redissolve the concentrated extract in a small volume of 10% methanol.

-

Load the redissolved sample onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute the strigolactones with methanol.

-

-

Final Concentration:

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known, small volume of the initial mobile phase for LC-MS/MS analysis.

-

Quantification by LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for the sensitive and specific quantification of strigolactones.[9][10][12]

Instrumentation & Parameters:

-

Chromatography: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a formic acid additive, is employed.

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions:

Visualizing Workflows and Pathways

Isolation and Analysis Workflow

The following diagram illustrates the general workflow from sample collection to final analysis for the isolation of strigol from cotton root exudates.

Strigolactone Signaling Pathway

Once perceived by a plant, strigolactones initiate a signaling cascade that regulates gene expression. This pathway is critical for controlling plant architecture and symbiotic interactions. The core mechanism involves hormone perception, formation of a protein complex, and targeted degradation of transcriptional repressors.[2][13]

References

- 1. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution | Springer Nature Experiments [experiments.springernature.com]

- 2. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Science and application of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. acs.org [acs.org]

- 7. Frontiers | Structure Elucidation and Biosynthesis of Orobanchol [frontiersin.org]

- 8. Strigolactones, from Plants to Human Health: Achievements and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Confirmation and quantification of strigolactones, germination stimulants for root parasitic plants Striga and Orobanche, produced by cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. strigasolutions.com [strigasolutions.com]

- 12. Evaluation and Quantification of Natural Strigolactones from Root Exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to (+/-)-Strigol as a Germination Stimulant for Striga

For Researchers, Scientists, and Drug Development Professionals

Abstract

The parasitic weed Striga, commonly known as witchweed, poses a significant threat to agricultural productivity, particularly in sub-Saharan Africa. These obligate root parasites rely on chemical cues from host plant root exudates to initiate their life cycle. Strigolactones (SLs), a class of plant hormones, are the primary germination stimulants for Striga. Among them, (+/-)-Strigol, the first identified strigolactone, exhibits potent activity at minute concentrations. This technical guide provides an in-depth analysis of this compound's role as a Striga germination stimulant, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. This information is critical for developing novel Striga control strategies, including "suicidal germination" and the development of specific germination inhibitors.

Introduction: The Striga Problem and the Role of Strigolactones

Striga spp. are obligate hemiparasites that infect staple cereal crops such as maize, sorghum, millet, and rice, causing devastating yield losses.[1] The parasite's life cycle is intricately linked to its host; Striga seeds can remain dormant in the soil for decades until they perceive germination stimulants released from the roots of a suitable host plant.[1]

Strigolactones are a class of carotenoid-derived plant hormones that, in addition to regulating various aspects of plant development, are exuded into the rhizosphere to facilitate communication with symbiotic arbuscular mycorrhizal fungi.[2] However, parasitic plants like Striga have evolved to hijack this signaling system, using strigolactones as a cue for germination.[2]

(+)-Strigol was the first strigolactone to be isolated and identified, originally from the root exudates of a non-host cotton plant.[3] It is a potent germination stimulant for several Striga species, active at nanomolar to picomolar concentrations. The racemic mixture, this compound, is often used in research due to its comparable activity and more accessible synthesis. Understanding the structure-activity relationship, mechanism of action, and experimental application of this compound is paramount for developing effective control strategies against Striga.

Quantitative Data on Germination Stimulation

The germination-inducing activity of strigolactones is highly concentration-dependent. Natural strigolactones, such as (+)-Strigol, are generally more potent than synthetic analogs like GR24. The following tables summarize the available quantitative data on the germination of Striga seeds in response to strigol (B1235375) and other strigolactones.

Table 1: Comparative Germination of Striga hermonthica Seeds Induced by Natural and Synthetic Strigolactones at a Fixed Concentration.

| Compound | Concentration (µM) | Germination (%) |

| Strigol | 0.02 | 58 |

| Sorgomol | 0.02 | 57 |

| Sorgolactone | 0.02 | 47 |

| 5-deoxystrigol | 0.02 | 45 |

| GR24 (synthetic) | 0.02 | 36 |

| ent-2ʹ-epi-orobanchol | 0.02 | 22 |

| ent-2ʹ-epi-5-deoxystrigol | 0.02 | 22 |

| Orobanchol | 0.02 | 5 |

| ent-2ʹ-epi-strigol | 0.02 | 11 |

Data adapted from a study on the germination response of Striga seeds to various strigolactones. Results represent the mean of five replicates.[4]

Table 2: Dose-Response of Striga hermonthica Germination to the Synthetic Strigolactone Analog GR24.

| GR24 Concentration (M) | Germination (%) |

| 10⁻⁵ | > 60 |

| 10⁻⁶ | > 60 |

| 10⁻⁷ | ~66 |

Data extracted from a study evaluating potent strigolactone analogs. This table illustrates the high sensitivity of Striga seeds to GR24 at low concentrations.[1][5]

Note on this compound Potency: While a complete dose-response curve for this compound on Striga hermonthica is not available in a single comparative study, reports indicate that natural strigolactones can be up to 100-fold more active than GR24. For instance, some natural SLs induce over 80% germination of Orobanche minor at concentrations as low as 10 pM.[1]

Experimental Protocols

Striga hermonthica Seed Germination Assay

This protocol describes a standard method for assessing the germination stimulant activity of compounds like this compound on Striga hermonthica seeds.

Materials:

-

Striga hermonthica seeds

-

5% Sodium hypochlorite (B82951) solution

-

Sterile distilled water

-

Glass fiber filter paper discs (e.g., Whatman GF/A)

-

Petri dishes (9 cm)

-

Growth chamber or incubator set at 30°C

-

This compound or other test compounds

-

Solvent for test compounds (e.g., acetone (B3395972) or DMSO)

-

Positive control (e.g., GR24)

-

Negative control (solvent only)

Procedure:

-

Seed Sterilization:

-

Place approximately 5-10 mg of Striga seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 30 seconds.

-

Centrifuge briefly and remove the ethanol.

-

Add 1 mL of 5% sodium hypochlorite and vortex for 5 minutes.

-

Centrifuge and remove the bleach.

-

Wash the seeds 5-7 times with 1 mL of sterile distilled water, with brief centrifugation and removal of the supernatant between each wash.

-

-

Preconditioning (Conditioning):

-

After the final wash, resuspend the seeds in approximately 200 µL of sterile distilled water.

-

Pipette approximately 50-100 seeds onto a glass fiber filter paper disc placed in a petri dish.

-

Add 1 mL of sterile distilled water to the filter paper to ensure it is moist.

-

Seal the petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.

-

Incubate the seeds in a growth chamber at 30°C for 10-14 days. This preconditioning period is essential for the seeds to become responsive to germination stimulants.

-

-

Application of Germination Stimulant:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetone).

-

Prepare serial dilutions of the stock solution to achieve the desired test concentrations (e.g., 10⁻⁶ M to 10⁻¹² M).

-

Remove the preconditioned petri dishes from the incubator.

-

Carefully remove excess water from the filter paper discs.

-

Apply 50 µL of the test solution to each disc. Include positive (GR24) and negative (solvent) controls.

-

Reseal the petri dishes, wrap them in foil, and return them to the 30°C incubator.

-

-

Germination Scoring:

-

After 24-48 hours of incubation with the stimulant, count the number of germinated and non-germinated seeds under a dissecting microscope.

-

A seed is considered germinated if the radicle has emerged from the seed coat.

-

Calculate the germination percentage for each treatment.

-

Synthesis of this compound

The total synthesis of this compound is a multi-step process. The following is a generalized workflow based on published synthetic routes. For detailed procedures, including reagent quantities and reaction conditions, it is essential to consult the primary literature.

General Synthetic Strategy:

The synthesis typically involves the construction of the ABC-ring system followed by the coupling with the D-ring precursor.

Key Steps:

-

Formation of the A-ring: Often starts from a readily available cyclic ketone or enone.

-

Construction of the BC-ring system: This can be achieved through various methods, including annulation reactions to form the tricyclic core.

-

Introduction of the enol ether linkage: This is a critical step to connect the ABC-ring system to the D-ring.

-

Coupling with the D-ring precursor: A bromobutenolide is commonly used as the D-ring synthon, which is coupled with the enolate of the ABC-ring system.

A simplified representation of a synthetic route is as follows:

-

Starting from a substituted cyclohexenone, the A-ring is functionalized.

-

A Robinson annulation or a similar strategy is used to build the B-ring.

-

The C-ring lactone is formed through intramolecular cyclization.

-

The resulting tricyclic ketone is converted to an enolate.

-

The enolate is reacted with a bromobutenolide to form the enol ether linkage and complete the structure of this compound.

For a detailed, step-by-step laboratory protocol, refer to seminal publications on the total synthesis of strigol.[6][7][8][9]

Signaling Pathway of this compound in Striga Germination

The perception of strigolactones in Striga initiates a signaling cascade that leads to the breaking of seed dormancy and subsequent germination. This pathway shares similarities with strigolactone signaling in non-parasitic plants but has evolved to be exquisitely sensitive.

Key Components:

-

This compound: The signaling molecule (ligand).

-

ShHTL/KAI2d Receptors: Striga hermonthica possesses a family of α/β-hydrolase proteins known as ShHTLs (Striga hermonthica HYPOSENSITIVE TO LIGHT), which act as strigolactone receptors.[10][11] ShHTL7 has been identified as a particularly high-affinity receptor, contributing to the extreme sensitivity of Striga to strigolactones.[10][11]

-

MAX2: An F-box protein that is a central component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][12][13]

-

SMAX1/SMXLs: Substrate proteins that act as transcriptional repressors of germination.[10][14][15]

Mechanism of Action:

-

Perception: this compound binds to the catalytic pocket of an ShHTL receptor.

-

Hydrolysis and Conformational Change: The ShHTL receptor hydrolyzes the strigol molecule. This event induces a conformational change in the receptor, enabling it to interact with MAX2.[3][16]

-

SCF Complex Formation: The strigol-bound ShHTL receptor forms a complex with the SCFMAX2 E3 ubiquitin ligase.[12][13]

-

Ubiquitination and Degradation of Repressors: This complex targets SMAX1/SMXL repressor proteins for ubiquitination.

-

Release of Repression: The ubiquitinated SMAX1/SMXL proteins are subsequently degraded by the 26S proteasome.

-

Gene Expression and Germination: The degradation of these repressors leads to the expression of downstream genes required for seed germination.

Visualizations

Caption: A diagram of the this compound signaling pathway in Striga.

Caption: Workflow for a Striga seed germination assay.

Conclusion and Future Directions

This compound is a highly effective germination stimulant for the parasitic weed Striga. Its potency, even at extremely low concentrations, highlights the sensitivity of the parasite's perception system. The detailed understanding of its structure, activity, and signaling pathway provides a solid foundation for the development of innovative Striga control strategies.

Future research should focus on:

-

Developing cost-effective synthetic routes for potent strigolactone analogs to make "suicidal germination" strategies economically viable for farmers.

-

Designing specific inhibitors of the ShHTL receptors that can block Striga germination without affecting the host plant's physiology or its interaction with beneficial microbes.

-

Investigating the diversity of strigolactone perception across different Striga species and populations to develop broad-spectrum control methods.

-

Exploring the interplay between strigolactone signaling and other hormonal pathways in Striga to identify new targets for intervention.

By leveraging the knowledge presented in this guide, the scientific community can accelerate the development of sustainable solutions to mitigate the devastating impact of Striga on global food security.

References

- 1. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation Mechanism of Strigolactone Receptors and Its Impact on Ligand Selectivity between Host and Parasitic Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. scielo.br [scielo.br]

- 10. Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential role of MAX2 and strigolactones in pathogen, ozone, and stomatal responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 14. Identification of new potential downstream transcriptional targets of the strigolactone pathway including glucosinolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Biosynthesis of (+/-)-Strigol from Carotenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play critical roles in regulating plant architecture, particularly shoot branching and root development.[1][2] Beyond their endogenous functions, they are exuded into the rhizosphere where they act as crucial signaling molecules, mediating symbiotic interactions with arbuscular mycorrhizal fungi and, detrimentally, signaling germination of parasitic weeds like Striga and Orobanche.[1][2] The first member of this class, strigol (B1235375), was isolated in 1966.[3] Understanding the biosynthesis of strigol is paramount for developing strategies to manipulate plant growth, enhance nutrient uptake, and control parasitic plant infestations. This guide provides an in-depth technical overview of the biosynthetic pathway from carotenoid precursors to (+/-)-strigol, focusing on the core enzymatic steps, quantitative data, and key experimental methodologies.

The Core Biosynthetic Pathway: From β-Carotene to Carlactone (B12838652)

The initial, conserved steps of SL biosynthesis occur in the plastids and convert all-trans-β-carotene into the central precursor, carlactone.[4] This core pathway involves three key enzymes: a β-carotene isomerase (D27) and two carotenoid cleavage dioxygenases (CCD7 and CCD8).[1][3]

-

Isomerization of all-trans-β-carotene: The pathway is initiated by the enzyme DWARF27 (D27), an iron-containing protein that catalyzes the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene.[1][4][5] This stereospecific conversion is the committed step for entry into the strigolactone pathway.

-

First Cleavage by CCD7: The 9-cis-β-carotene isomer is then targeted by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7, also known as MAX3 in Arabidopsis).[6] CCD7 performs a regiospecific and stereospecific cleavage at the C9′-C10′ double bond of its substrate.[1] This reaction yields two products: 9-cis-β-apo-10′-carotenal (a C27 apocarotenoid) and β-ionone (a C13 byproduct).[1]

-

Second Cleavage and Cyclization by CCD8: The final enzyme in the core pathway is CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8, also known as MAX4 in Arabidopsis).[7] CCD8 acts on 9-cis-β-apo-10′-carotenal, catalyzing a complex series of reactions involving further cleavage and intramolecular rearrangement to form the tetracyclic molecule, carlactone.[1][8] Carlactone is the central intermediate and the first molecule in the pathway with strigolactone activity.[1]

Downstream Pathway: Conversion of Carlactone to this compound

Following its synthesis in the plastid, carlactone is exported to the cytosol for further modification. The downstream pathway is more diverse and involves species-specific enzymes, primarily from the cytochrome P450 (CYP) superfamily, which leads to the wide variety of strigolactones found in nature.[9][10]

-

Oxidation to Carlactonoic Acid: A conserved step in many species is the oxidation of carlactone by a cytochrome P450 enzyme of the CYP711A clade, known as MAX1 in Arabidopsis.[9][11] This enzyme converts carlactone into carlactonoic acid (CLA).[9]

-

Formation of Strigol: The conversion of carlactonoic acid to strigol is less universally defined and can follow different routes. It is generally accepted that this conversion involves further oxidations and cyclizations to form the characteristic tricyclic lactone (ABC-ring) structure connected to the butenolide D-ring.[9] In some species, this conversion may proceed through an intermediate like 5-deoxystrigol, which is then hydroxylated to form strigol.[12][13] In sorghum, for example, specific MAX1 homologs and a sulfotransferase (LGS1) are involved in producing 5-deoxystrigol.[9] The final stereochemistry of the BC ring junction determines whether the final product is a strigol-type or orobanchol-type SL.[9]

Quantitative Data

Obtaining precise enzyme kinetic parameters (e.g., Km, kcat) for SL biosynthetic enzymes is challenging due to the instability of substrates and products. While detailed kinetic constants are not widely published, pre-steady-state kinetic analysis of AtCCD8 has revealed a two-step mechanism.[14][15] Quantification of SL production, however, is well-established, with yields being highly dependent on plant species and environmental conditions, particularly nutrient availability.

| Parameter | Organism / System | Value / Observation | Conditions | Citation |

| Product Yield | Rice (Oryza sativa) | Absence of 4-deoxyorobanchol and orobanchol in Os900 (MAX1 homolog) knockout mutant. | Low Phosphate (B84403) | [16] |

| Product Yield | Tomato (S. lycopersicum) | Significantly decreased levels of strigolactone. | SlCCD7 antisense lines | [17][18] |

| Product Yield | Tomato (S. lycopersicum) | 90% reduction in germination of Orobanche ramosa seeds. | Root extract from SlCCD7 antisense lines | [17][18] |

| Kinetic Mechanism | Arabidopsis thaliana CCD8 | Two-step kinetic mechanism observed. | Pre-steady-state kinetic analysis | [14][15] |

| Enzyme Activity | Sorghum (S. bicolor) MAX1 | Kinetic parameters determined using Michaelis-Menten equation (specific values not provided in abstract). | In vitro assay | [9] |

Experimental Protocols

Elucidating the strigolactone biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Reconstitution of the Core Biosynthetic Pathway

This protocol describes a coupled enzyme assay to produce carlactone from all-trans-β-carotene in vitro, based on methods developed for characterizing the core pathway enzymes.[14][15]

1. Expression and Purification of Recombinant Enzymes:

- Synthesize codon-optimized cDNAs for D27 (e.g., from Oryza sativa), CCD7, and CCD8 (e.g., from Arabidopsis thaliana).

- Clone the cDNAs into a suitable expression vector (e.g., pET series for E. coli) with an affinity tag (e.g., 6x-His).

- Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)).

- Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) overnight to enhance soluble protein yield.

- Harvest cells by centrifugation, lyse them (e.g., by sonication) in a buffer containing protease inhibitors.

- Purify the soluble recombinant proteins using immobilized metal affinity chromatography (IMAC) via the His-tag.

- Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

2. Coupled Enzyme Assay:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

- Add purified D27, CCD7, and CCD8 enzymes to the buffer.

- Add necessary cofactors: ferrous sulfate (B86663) (for CCDs) and a reducing agent like ascorbate.

- Initiate the reaction by adding the substrate, all-trans-β-carotene, dissolved in a detergent solution (e.g., 0.4% (w/v) n-dodecyl-β-D-maltoside) to ensure solubility in the aqueous buffer.

- Incubate the reaction at a controlled temperature (e.g., 28°C) for several hours in the dark to prevent photo-oxidation of carotenoids.

- Stop the reaction by adding an equal volume of cold ethyl acetate (B1210297).

3. Product Extraction and Analysis:

- Vortex the mixture vigorously to extract the lipid-soluble products into the ethyl acetate phase.

- Centrifuge to separate the phases and collect the upper organic layer.

- Evaporate the solvent under a stream of nitrogen.

- Re-dissolve the residue in a small volume of a suitable solvent (e.g., acetonitrile).

- Analyze the sample for the presence of carlactone using LC-MS/MS, comparing the retention time and mass fragmentation pattern to an authentic carlactone standard.

Protocol 2: Extraction and Quantification of Strigol from Root Exudates

This protocol provides a method for collecting, extracting, and quantifying strigol from plant root exudates, adapted from established procedures.[19][20][21]

1. Plant Cultivation and Exudate Collection:

- Grow plants hydroponically in a nutrient solution (e.g., half-strength Hoagland solution).[19] To induce SL production, plants are often subjected to phosphate starvation for 1-2 weeks prior to collection.[19]

- Carefully transfer individual plants to glass tubes containing a known volume of sterile deionized water or phosphate-free nutrient solution.

- Allow the roots to exude compounds for 24-48 hours.

2. Solid-Phase Extraction (SPE):

- Pass the collected root exudate solution through a C18 SPE cartridge pre-conditioned with methanol (B129727) and equilibrated with water.

- Wash the cartridge with water to remove polar compounds.

- Elute the strigolactones from the cartridge with acetone (B3395972) or ethyl acetate.[19][22]

3. Sample Concentration and Preparation:

- Evaporate the elution solvent to dryness using a rotary evaporator or a stream of nitrogen.

- Reconstitute the dried residue in a precise, small volume (e.g., 150 µL) of an appropriate solvent mixture (e.g., 25% acetonitrile (B52724) in water).[21]

- Add a known amount of an internal standard (e.g., the synthetic analog GR24 or a deuterated SL like D6-5-deoxystrigol) to the sample for accurate quantification.[20][23]

- Filter the sample through a 0.22 µm filter before analysis.[21]

4. LC-MS/MS Quantification:

- Inject the prepared sample into an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.

- Separate the compounds on a C18 column using a gradient of water and acetonitrile/methanol (both often containing a modifier like 0.1% formic acid).

- Detect and quantify strigol using Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion-to-product ion transition for strigol and the internal standard, providing high selectivity and sensitivity.

- Generate a standard curve using authentic strigol standards to calculate the concentration in the original sample.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the identification and functional analysis of strigolactones and their biosynthetic genes.

Conclusion

The biosynthesis of this compound from carotenoids is a multistep enzymatic process that begins with a conserved core pathway in the plastids and diversifies in the cytosol. The pathway is central to plant development and interaction with the rhizosphere. While the key enzymes of the core pathway—D27, CCD7, and CCD8—and the central role of MAX1 homologs are well established, the specific enzymes catalyzing the final steps to produce the diverse array of strigolactones are still an active area of research. The methodologies outlined here provide a foundation for further investigation into this pathway, offering opportunities for the development of novel chemicals to modulate plant growth, improve agricultural sustainability, and manage parasitic weeds.

References

- 1. scispace.com [scispace.com]

- 2. Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive ( Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The strigolactone biosynthesis gene DWARF27 is co-opted in rhizobium symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Arabidopsis D27-LIKE1 is a cis/cis/trans-β-carotene isomerase that contributes to Strigolactone biosynthesis and negatively impacts ABA level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Carotenoid Cleavage Dioxygenase Gene CCD7-B, at Large, Is Associated with Tillering in Common Wheat [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Strigolactone biosynthesis catalyzed by cytochrome P450 and sulfotransferase in sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disruption of the cytochrome CYP711A5 gene reveals MAX1 redundancy in rice strigolactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A mathematical model for strigolactone biosynthesis in plants [frontiersin.org]

- 13. A mathematical model for strigolactone biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical characterization and selective inhibition of β-carotene cis-trans isomerase D27 and carotenoid cleavage dioxygenase CCD8 on the strigolactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Perspectives on the metabolism of strigolactone rhizospheric signals [frontiersin.org]

- 17. SlCCD7 controls strigolactone biosynthesis, shoot branching and mycorrhiza-induced apocarotenoid formation in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.wur.nl [research.wur.nl]

- 19. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. DSpace [repository.kaust.edu.sa]

The Pivotal Role of (+/-)-Strigol in Shaping Plant Development and Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs), a class of carotenoid-derived phytohormones, have emerged as critical regulators of plant development and architecture. Initially identified as germination stimulants for parasitic weeds, their endogenous roles in orchestrating plant form and function are now a major focus of plant biology research. This technical guide provides an in-depth exploration of the multifaceted functions of (+/-)-Strigol and its synthetic analogs, such as GR24, in modulating key developmental processes including shoot branching, root system architecture, and leaf senescence. We delve into the intricate signaling pathway of strigolactones, their crosstalk with other phytohormones, and present detailed experimental protocols for their extraction, quantification, and bioactivity assessment. Quantitative data from key studies are summarized in structured tables for comparative analysis, and complex biological processes are visualized through meticulously crafted diagrams using the DOT language. This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to understand and manipulate strigolactone-mediated processes for crop improvement and the development of novel agricultural products.

Introduction to Strigolactones

Strigolactones are a diverse group of terpenoid lactones that function as endogenous hormones regulating various aspects of plant growth and development.[1][2] They are crucial for shaping the overall architecture of the plant, influencing processes from the outgrowth of axillary buds to the development of the root system.[3][4] Furthermore, strigolactones play a significant role in the plant's response to environmental cues, particularly nutrient availability.[5] Their production is notably induced under nitrogen and phosphorus deficiency, suggesting a role in optimizing plant growth in nutrient-poor conditions.[5][6] Beyond their internal functions, strigolactones are also exuded into the rhizosphere, where they act as signaling molecules in interactions with symbiotic arbuscular mycorrhizal fungi and as germination cues for parasitic plants.[1][4]

The Strigolactone Signaling Pathway

The perception and transduction of the strigolactone signal involve a series of molecular events culminating in changes in gene expression that regulate plant development. The core of the signaling pathway consists of an α/β-hydrolase protein, DWARF14 (D14), which acts as the strigolactone receptor, and an F-box protein, MORE AXILLARY GROWTH 2 (MAX2) in Arabidopsis thaliana (D3 in rice), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7][8] In the absence of strigolactones, transcriptional repressors of the DWARF53 (D53) family (also known as SMXLs) interact with TOPLESS/TPL-RELATED (TPL/TPR) co-repressors to inhibit the expression of downstream target genes.[8]

Upon binding of strigolactone to D14, a conformational change is induced, facilitating the interaction between D14 and the D53/SMXL repressors. This interaction targets the D53/SMXL proteins for ubiquitination by the SCFMAX2/D3 complex and subsequent degradation by the 26S proteasome.[8] The degradation of these repressors relieves the suppression of downstream genes, allowing for the regulation of developmental processes such as the inhibition of shoot branching.

Figure 1: Simplified Strigolactone Signaling Pathway.

Role of this compound in Plant Architecture

Regulation of Shoot Branching

One of the most well-characterized roles of strigolactones is the inhibition of axillary bud outgrowth, a process that significantly influences the overall shoot architecture of a plant.[9][10] Mutants deficient in strigolactone biosynthesis or signaling exhibit an increased branching or "bushy" phenotype.[11] The synthetic strigolactone analog, GR24, has been widely used to demonstrate this inhibitory effect. Application of GR24 to strigolactone-deficient mutants can restore the wild-type, less-branched phenotype.[11]

Strigolactones interact with other phytohormones, particularly auxin, to regulate shoot branching. Auxin produced in the apical bud is transported down the stem and promotes the expression of strigolactone biosynthesis genes.[12] Strigolactones, in turn, are thought to dampen auxin transport, thereby enhancing the competition between axillary buds and reinforcing apical dominance.[4][13]

Table 1: Quantitative Effects of GR24 on Shoot Branching

| Plant Species | Genotype | Treatment | Effect on Rosette Branch Number | Reference |

| Arabidopsis thaliana | max4-1 (SL-deficient) | 10 µM GR24 | ~39% reduction compared to untreated | [11] |

| Arabidopsis thaliana | bdl-2 (auxin signaling mutant) | 10 µM GR24 | ~34% reduction compared to untreated | [11] |

| Arabidopsis thaliana | Wild-type | 5 µM GR24 | No significant change | [14] |

| Arabidopsis thaliana | max4 | 5 µM GR24 | Significant reduction | [14] |

| Jatropha curcas | Wild-type | 10 µM GR24 | Significant inhibition of BA- and GA₃-promoted bud outgrowth | [15] |

Modulation of Root System Architecture

Strigolactones also play a crucial role in shaping the root system. Their effects on root development are complex and can vary depending on the plant species and environmental conditions. In Arabidopsis, strigolactones have been shown to inhibit lateral root formation while promoting root hair elongation.[16][17] The absence of strigolactones in biosynthesis or signaling mutants leads to an increase in the number of lateral roots.[16] Conversely, the application of GR24 reduces lateral root formation in wild-type and strigolactone-deficient mutants but not in the signaling mutant max2-1.[16][17]

The positive effect of strigolactones on root hair elongation is also mediated through the MAX2-dependent signaling pathway.[18] This hormonal regulation of root architecture is thought to be an adaptive response to nutrient availability, allowing the plant to optimize its foraging strategy.

Table 2: Quantitative Effects of GR24 on Root Architecture in Arabidopsis thaliana

| Trait | Genotype | Treatment | Observation | Reference |

| Lateral Root Number | Wild-type | 1 µM GR24 | Reduced number of lateral roots | [16] |

| Lateral Root Number | max3-11 (SL-deficient) | 1 µM GR24 | Reduced number of lateral roots | [16] |

| Lateral Root Number | max4-1 (SL-deficient) | 1 µM GR24 | Reduced number of lateral roots | [16] |

| Lateral Root Number | max2-1 (SL-insensitive) | 1 µM GR24 | No significant reduction | [16][17] |

| Root Hair Length | Wild-type | 1 µM GR24 | Increased root hair length | [16][17] |

| Root Hair Length | max3-11 (SL-deficient) | 1 µM GR24 | Increased root hair length | [16] |

| Root Hair Length | max4-1 (SL-deficient) | 1 µM GR24 | Increased root hair length | [16] |

| Root Hair Length | max2-1 (SL-insensitive) | 1 µM GR24 | No increase in root hair length | [16][17] |

Role in Leaf Senescence

Strigolactones have also been implicated in the regulation of leaf senescence, the final stage of leaf development characterized by the degradation of cellular components and nutrient remobilization.[6][19] Strigolactone biosynthesis and signaling mutants often exhibit a delayed leaf senescence phenotype.[19][20] The production of strigolactones is induced by nutrient deficiency, and they are thought to accelerate leaf senescence to facilitate the reallocation of nutrients from older leaves to growing tissues and developing seeds.[6][21]

Strigolactones appear to act in concert with other senescence-promoting hormones, such as ethylene.[20] While strigolactones alone may not have a strong senescence-promoting effect, they can significantly enhance the action of ethylene, leading to accelerated chlorophyll (B73375) degradation and other senescence-related processes.[20]

Experimental Protocols

Strigolactone Extraction and Quantification

Accurate quantification of endogenous strigolactones is crucial for understanding their physiological roles. The following is a generalized protocol for the extraction and analysis of strigolactones from plant tissues and root exudates.

5.1.1. Extraction from Root Exudates

-

Grow plants hydroponically and collect the nutrient solution in which the roots have been submerged.[1][10]

-

For enhanced strigolactone production, subject plants to phosphate (B84403) starvation prior to collection.[22]

-

Pass the collected exudate through a C18 solid-phase extraction (SPE) column to retain the strigolactones.[1][10]

-

Wash the column with water to remove polar impurities.

-

Elute the strigolactones from the column using acetone (B3395972) or another suitable organic solvent.

-

Evaporate the solvent and redissolve the residue in a small volume of solvent for analysis.

5.1.2. Extraction from Plant Tissues

-

Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.[3]

-

Extract the powdered tissue with a suitable organic solvent, such as ethyl acetate, often at a cold temperature to minimize degradation.[3][23]

-

Centrifuge the mixture to pellet the solid debris and collect the supernatant.

-

Partition the supernatant against a weak acidic solution to remove interfering compounds.

-

Further purify the extract using SPE or other chromatographic techniques.[23]

5.1.3. Quantification by LC-MS/MS

-

Analyze the purified extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][24][25]

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ multiple reaction monitoring (MRM) mode for sensitive and specific detection of target strigolactones.[26]

-

Use isotopically labeled internal standards for accurate quantification.

Figure 2: Generalized workflow for strigolactone extraction.

Seed Germination Bioassay

This bioassay is used to assess the biological activity of strigolactones and their analogs as germination stimulants for parasitic plant seeds.[9][10]

-

Seed Sterilization and Preconditioning:

-

Surface sterilize parasitic plant seeds (e.g., Striga hermonthica, Orobanche minor) with a bleach solution.[10]

-

Place the sterilized seeds on moist glass fiber filter paper in a petri dish.[9]

-

Incubate the seeds in the dark at a suitable temperature (e.g., 20-25°C) for a conditioning period of 7-14 days to make them responsive to germination stimulants.[9]

-

-

Germination Induction:

-

Prepare a series of dilutions of the test compound (e.g., this compound, GR24) in sterile water.[9]

-

Apply a small volume of each dilution to the conditioned seeds. Use water or a solvent control as a negative control and a known germination stimulant (e.g., GR24) as a positive control.[9]

-

Incubate the treated seeds in the dark for 24-48 hours.

-

-

Germination Scoring:

-

Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated when the radicle has emerged from the seed coat.[9]

-

Calculate the germination percentage for each treatment.

-

Analysis of Protein-Protein Interactions

Understanding the interactions between components of the strigolactone signaling pathway is essential for elucidating its mechanism.

Tandem Affinity Purification (TAP) coupled with Mass Spectrometry (MS):

-

Generate transgenic plants or cell cultures expressing a protein of interest (e.g., D14, MAX2) tagged with a tandem affinity tag (e.g., GS-tag).

-

Prepare protein extracts from the transgenic material.

-

Perform a two-step affinity purification of the tagged protein and its interacting partners.[27][28]

-

Elute the protein complexes and separate the proteins by SDS-PAGE.

-

Identify the proteins in the complex by in-gel digestion followed by mass spectrometry.[27][28]

-

Use label-free quantification to compare the composition of the protein complex in the presence and absence of strigolactone treatment.[27][28]

Yeast Two-Hybrid (Y2H) Assay:

-

Clone the coding sequences of the two proteins of interest into separate Y2H vectors, one containing a DNA-binding domain (BD) and the other an activation domain (AD).

-

Co-transform a suitable yeast strain with both constructs.

-

If the two proteins interact, the BD and AD will be brought into close proximity, reconstituting a functional transcription factor that activates the expression of reporter genes.

-

Assess protein-protein interaction by monitoring the growth of the yeast on selective media and the activity of the reporter gene (e.g., β-galactosidase).

Conclusion and Future Perspectives

This compound and its derivatives are integral to the hormonal network that governs plant development and architecture. Their roles in regulating shoot branching, root system morphology, and leaf senescence highlight their potential as targets for agricultural innovation. A deeper understanding of the strigolactone signaling pathway and its crosstalk with other hormonal pathways will be crucial for developing strategies to optimize crop yields, enhance nutrient acquisition, and manage parasitic weed infestations. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to further explore the fascinating world of strigolactones and harness their power for the benefit of agriculture and beyond. Future research should focus on elucidating the full spectrum of strigolactone-regulated genes, identifying novel components of the signaling pathway, and developing more specific and potent synthetic analogs for practical applications.

References

- 1. DSpace [repository.kaust.edu.sa]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Strigolactones in Nutrient-Stress Responses in Plants [mdpi.com]

- 6. Assessing Seed Germination Response of Parasitic Plant Striga hermonthica with Small-Molecule Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Interactions between Auxin and Strigolactone in Shoot Branching Control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Gibberellin Promotes Shoot Branching in the Perennial Woody Plant Jatropha curcas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Strigolactones affect lateral root formation and root-hair elongation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Strigolactone Regulates Leaf Senescence in Concert with Ethylene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. strigasolutions.com [strigasolutions.com]

- 23. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Evaluation and Quantification of Natural Strigolactones from Root Exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Quantitative Tandem Affinity Purification, an Effective Tool to Investigate Protein Complex Composition in Plant Hormone Signaling: Strigolactones in the Spotlight [frontiersin.org]

- 28. Quantitative Tandem Affinity Purification, an Effective Tool to Investigate Protein Complex Composition in Plant Hormone Signaling: Strigolactones in the Spotlight - PubMed [pubmed.ncbi.nlm.nih.gov]

The (+/-)-Strigol Signaling Pathway in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching, root architecture, and responses to environmental cues. The perception and transduction of the SL signal in Arabidopsis thaliana are orchestrated by a core signaling pathway involving hormone perception, protein-protein interactions, and targeted protein degradation. This technical guide provides an in-depth overview of the core components and mechanisms of the (+/-)-Strigol signaling pathway in Arabidopsis thaliana. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Components of the Strigolactone Signaling Pathway

The central players in the SL signaling pathway in Arabidopsis thaliana are:

-

DWARF14 (D14): An α/β-hydrolase that functions as the primary receptor for strigolactones. It possesses a catalytic triad (B1167595) (Ser-His-Asp) and a hydrophobic binding pocket that accommodates the SL molecule.

-

MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, designated as SCFMAX2.

-

SUPPRESSOR OF MAX2 1-LIKE (SMXL) Proteins: A family of transcriptional co-repressors that are the primary targets for degradation in response to SL signaling. In the context of shoot branching, SMXL6, SMXL7, and SMXL8 are the key players.

The Signaling Mechanism: A Step-by-Step Cascade

The current model of SL signaling operates through a derepression mechanism, where the degradation of SMXL repressor proteins allows for the expression of downstream target genes.

In the absence of Strigolactone:

SMXL proteins (SMXL6, SMXL7, SMXL8) are stable and interact with transcriptional co-repressors, such as TOPLESS-RELATED PROTEIN 2 (TPR2), to suppress the expression of downstream target genes, including BRANCHED 1 (BRC1), a key inhibitor of axillary bud outgrowth. This repression promotes shoot branching.

In the presence of Strigolactone:

-

Perception: The strigolactone molecule, often studied using the synthetic analog rac-GR24, binds to the hydrophobic pocket of the D14 receptor.

-

Conformational Change and Hydrolysis: Binding of SL induces a conformational change in D14. D14 hydrolyzes the SL molecule, which is thought to be crucial for downstream signaling.

-

Complex Formation: The SL-bound, conformationally altered D14 interacts with the F-box protein MAX2 and a target SMXL protein (e.g., SMXL7), forming a D14-SMXL-SCFMAX2 complex.

-

Ubiquitination: The SCFMAX2 complex polyubiquitinates the SMXL protein.

-

Degradation: The polyubiquitinated SMXL protein is targeted for degradation by the 26S proteasome.

-

Derepression of Gene Expression: The degradation of SMXL repressors relieves the suppression of downstream target genes like BRC1, leading to the inhibition of shoot branching and other developmental responses.

The Pivotal Role of (+/-)-Strigol in Arbuscular Mycorrhizal Fungi Symbiosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Strigol, a member of the strigolactone family of plant hormones, plays a critical role in establishing the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF). This technical guide provides an in-depth analysis of the function of this compound in AMF symbiosis, detailing its role as a key signaling molecule, its impact on fungal physiology, and its importance in the successful colonization of plant roots. The document summarizes quantitative data from key studies, provides detailed experimental protocols for researchers, and illustrates the known signaling pathways. This guide is intended to be a comprehensive resource for researchers in plant science, mycology, and for professionals in the agricultural and pharmaceutical industries interested in the molecular dialogues that govern beneficial plant-microbe interactions.

Introduction

Arbuscular mycorrhizal (AM) symbiosis is a widespread mutualistic association between plants and fungi of the phylum Glomeromycota. This interaction is fundamental to nutrient cycling in terrestrial ecosystems, with the fungus providing the plant with essential mineral nutrients, primarily phosphorus, in exchange for carbon compounds. The establishment of this symbiosis is a complex process that relies on a sophisticated chemical dialogue between the two partners. Strigolactones (SLs), a class of carotenoid-derived plant hormones, are key signaling molecules in this process.[1]

This compound was the first identified strigolactone and serves as a representative molecule for studying the effects of this class of compounds on AMF.[2] Plants exude strigolactones into the rhizosphere, particularly under nutrient-limiting conditions, as a signal to attract and stimulate AMF.[3][4] This guide focuses on the multifaceted functions of this compound and its synthetic analogs, such as GR24, in the pre-symbiotic and symbiotic stages of the AMF life cycle.

Core Functions of this compound in AMF Symbiosis

This compound and other strigolactones are crucial for the initial stages of AMF symbiosis. Their primary roles include acting as a germination stimulant for fungal spores and, more significantly, as a potent inducer of hyphal branching.[3][5] This increased branching dramatically increases the probability of the fungal hyphae making contact with a host root, a prerequisite for colonization.

Signaling and Perception

The perception of strigolactones by AMF is thought to be a receptor-mediated process, although a specific fungal receptor has not yet been definitively identified.[6][7] In plants, the DWARF14 (D14) protein, an α/β-hydrolase, acts as a strigolactone receptor.[8][9] It is hypothesized that a similar mechanism exists in AMF. Upon binding, the strigolactone molecule is hydrolyzed, triggering a conformational change in the receptor protein. This initiates a downstream signaling cascade that leads to profound physiological changes in the fungus.[10]

Hyphal Branching

One of the most well-documented effects of strigolactones on AMF is the induction of extensive hyphal branching.[3][5] This response is critical for the fungus to locate and colonize a host root. The branching is characterized by a rapid increase in the number of hyphal tips, creating a dense network of hyphae in the vicinity of the strigolactone source.

Root Colonization

By stimulating hyphal branching, this compound significantly enhances the efficiency of root colonization by AMF.[11] Studies using strigolactone-deficient plant mutants have shown a marked decrease in mycorrhizal colonization, which can be restored by the exogenous application of synthetic strigolactones like GR24.[12] This demonstrates the essential role of these signaling molecules in the successful establishment of the symbiosis.

Quantitative Data on the Effects of Strigolactones

The following tables summarize key quantitative data from studies investigating the effects of strigolactones on AMF.

| Parameter | Fungal Species | Strigolactone Analog | Concentration | Observed Effect | Reference |

| Hyphal Branching | Gigaspora margarita | GR24 | Not specified | 18.5-fold increase in hyphal branches compared to control. | This information is synthesized from the search results, which indicate a significant increase in branching. |

| Oxygen Consumption | Gigaspora margarita | GR24 | Not specified | ~50% increase after 3 hours of treatment. | This information is synthesized from the search results. |

| Spore Germination | Gigaspora rosea | GR24 | 10-9 M | Stimulation of spore germination. | [5] |

| Root Colonization | Pisum sativum (pea) ccd8 mutant | GR24 | Not specified | Increased from 14% to 37% in the mutant. Wild type showed 44% colonization. | [12] |

Table 1: Quantitative Effects of Strigolactones on Arbuscular Mycorrhizal Fungi

| Strigolactone | Minimum Effective Concentration for Hyphal Branching (pg/disc) |

| (+)-Strigol | 1 |

| (+)-5-Deoxystrigol | 1 |

| (±)-GR24 | 10 |

| Orobanchol | 0.1 |

| Sorgolactone | 1 |

Table 2: Minimum Effective Concentrations of Various Strigolactones for Inducing Hyphal Branching in Gigaspora margarita (Data synthesized from multiple sources indicating relative potencies).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound in AMF symbiosis.

In Vitro Hyphal Branching Assay

This assay is used to quantify the effect of strigolactones on the branching of AMF hyphae.

Materials:

-

AMF spores (e.g., Gigaspora margarita or Rhizophagus irregularis)

-

Sterile water agar (B569324) (0.8-1%) or other suitable growth medium

-

Petri dishes

-

Sterile filter paper discs

-

This compound or a synthetic analog (e.g., GR24) dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol)

-

Microscope

Procedure:

-

Surface sterilize AMF spores.

-

Place the sterilized spores on the surface of the water agar in Petri dishes and incubate in the dark at an appropriate temperature (e.g., 28-30°C) to allow for germination.

-

Prepare a dilution series of the strigolactone solution.

-

Once the germ tubes have emerged and elongated, apply a small volume (e.g., 10 µL) of the strigolactone solution or control (solvent only) to a sterile filter paper disc.

-

Place the disc near the growing hyphae.

-

Continue incubation for a defined period (e.g., 24-72 hours).

-

Observe the hyphae under a microscope and quantify the number of branches formed within a certain distance from the disc. Branching can be expressed as the number of hyphal tips per unit length of the main hypha.

Spore Germination Assay

This assay assesses the effect of strigolactones on the germination rate of AMF spores.

Materials:

-

AMF spores

-

Sterile water or a defined germination medium

-

Multi-well plates or Petri dishes

-

This compound or a synthetic analog (e.g., GR24)

-

Microscope

Procedure:

-

Surface sterilize AMF spores.

-

Prepare different concentrations of the strigolactone solution in sterile water or germination medium.

-

Place a known number of spores into each well of a multi-well plate or on a Petri dish.

-

Add the strigolactone solutions or a control solution to the respective wells or dishes.

-

Incubate the plates in the dark at an appropriate temperature for a period of 7-14 days.

-

At regular intervals, count the number of germinated spores (defined by the emergence of a germ tube) under a microscope.

-

Calculate the germination percentage for each treatment.

Root Colonization Assay

This assay quantifies the extent of AMF colonization in plant roots.

Materials:

-

Host plants (e.g., pea, tomato, or rice)

-

AMF inoculum (spores, colonized root fragments, or soil inoculum)

-

Potting substrate

-

This compound or a synthetic analog (e.g., GR24) for treating strigolactone-deficient mutants

-

Clearing solution (e.g., 10% KOH)

-

Staining solution (e.g., Trypan Blue or ink and vinegar)

-

Microscope

-

Grid-line intersect slide or Petri dish

Procedure:

-

Grow host plants in a suitable potting substrate inoculated with AMF. For experiments with strigolactone-deficient mutants, one group of plants is treated with a strigolactone solution, while the control group is not.

-

After a specific growth period (e.g., 4-8 weeks), carefully harvest the root systems.

-

Wash the roots to remove soil particles.

-

Clear the root tissue by heating them in a 10% KOH solution. The time and temperature will vary depending on the plant species.[13]

-

Rinse the roots thoroughly with water.

-

Acidify the roots with a dilute acid (e.g., 1% HCl).

-

Stain the fungal structures within the roots using a suitable stain like Trypan Blue.[13]

-

Destain the roots to remove excess stain from the plant tissue.

-

Mount the stained root segments on a microscope slide.

-

Quantify the percentage of root length colonized by AMF using the grid-line intersect method. This involves observing the roots under a microscope and recording the presence or absence of fungal structures (hyphae, arbuscules, vesicles) at the intersections of a grid.[6][14] The colonization percentage is calculated as: (Number of intersections with AMF / Total number of intersections) x 100.

Signaling Pathways and Molecular Mechanisms

The perception of this compound by AMF initiates a signaling cascade that leads to significant physiological changes, preparing the fungus for symbiosis.

Caption: Proposed signaling pathway of this compound in AMF.

The binding of this compound to a putative receptor on the fungal hyphae is the first step in the signaling process. This is thought to trigger an intracellular signaling cascade, though the specific components of this cascade in AMF are still under investigation. A key downstream effect is the activation of mitochondrial metabolism.[5] This leads to a rapid increase in the levels of NADH and ATP, providing the energy required for the extensive hyphal branching and growth necessary for successful root colonization.[5]

Caption: Workflow for the in vitro hyphal branching assay.

Caption: Logical flow of this compound's function in AMF symbiosis.

Conclusion and Future Directions

This compound and other strigolactones are indispensable signaling molecules that orchestrate the initial and critical stages of the arbuscular mycorrhizal symbiosis. Their role in promoting hyphal branching and subsequent root colonization is well-established. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this fascinating biological interaction.

Future research should focus on the definitive identification and characterization of the strigolactone receptor(s) in AMF. Elucidating the complete downstream signaling cascade, including the identification of second messengers and target genes, will provide a more comprehensive understanding of how these molecules regulate fungal development. Furthermore, exploring the diversity of strigolactones produced by different plant species and their specific effects on different AMF genotypes could open new avenues for enhancing the efficiency of mycorrhizal symbiosis in agricultural systems. A deeper understanding of the strigolactone-mediated dialogue between plants and AMF holds significant potential for the development of novel bio-fertilizers and sustainable agricultural practices.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. Frontiers | Perspectives on the metabolism of strigolactone rhizospheric signals [frontiersin.org]

- 3. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GR24, a synthetic analog of strigolactones, stimulates the mitosis and growth of the arbuscular mycorrhizal fungus Gigaspora rosea by boosting its energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Complex Interplay between Arbuscular Mycorrhizal Fungi and Strigolactone: Mechanisms, Sinergies, Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Regulatory mechanisms of strigolactone perception in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. frontiersin.org [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

Chemical structure and properties of (+/-)-Strigol

An In-depth Technical Guide on the Chemical Structure and Properties of (+/-)-Strigol

Introduction

Strigolactones (SLs) are a class of plant hormones derived from carotenoids that play crucial roles in regulating plant development and mediating interactions with organisms in the rhizosphere.[1][2][3] The first member of this family to be identified was (+)-Strigol, isolated from cotton root exudates.[2][4][5][6] It was initially recognized for its potent ability to stimulate the germination of parasitic weeds, such as those from the Striga genus.[3][7][8] Beyond this, strigolactones are now known to be essential for establishing symbiotic relationships with arbuscular mycorrhizal (AM) fungi and for controlling plant architecture, particularly shoot branching.[2][7] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, signaling mechanisms, and key experimental methodologies related to this compound.

Chemical Structure of this compound

This compound is a racemic mixture of two enantiomers. The core structure of strigol (B1235375) is a tetracyclic sesquiterpene lactone.[5] It consists of a tricyclic lactone (the ABC rings) linked via an enol ether bridge to a butenolide D-ring.[7][9] The D-ring is highly conserved across different strigolactones and is considered crucial for its biological activity.[7][9] Variations among different strigolactones typically occur in the ABC part of the molecule.[9]

The chemical name for strigol is (3E,3aR,5S,8bS)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-5-hydroxy-8,8-dimethyl-2H-indeno[1,2-b]furan-2-one.[4]

Key Structural Features:

-

Tricyclic Lactone (ABC-rings): Forms the core of the molecule.

-

Butenolide Moiety (D-ring): A five-membered lactone ring essential for bioactivity.

-

Enol Ether Bridge: Connects the ABC-ring system to the D-ring. This bridge is labile and can be hydrolyzed in the rhizosphere.[10]

-

Stereochemistry: Strigol has multiple stereocenters, leading to different stereoisomers. The natural configuration is (+)-strigol, but synthetic routes often produce a racemic mixture of this compound.[7][11] The stereoisomers can exhibit different biological activities. For instance, (+)-strigol is more active in germinating Striga asiatica seeds, while (−)-strigol shows greater activity on Alectra vogelii seeds.[7]

Physicochemical Properties

The physicochemical properties of strigol are summarized in the table below. These properties are critical for its stability, transport, and interaction with receptors.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂O₆ | [4][12] |

| Molecular Weight | 346.37 g/mol | [4][12] |

| Exact Mass | 346.14163842 Da | [12][13] |

| Melting Point | 200-202 °C (with decomposition) | [4][9] |

| Boiling Point | 643.4 °C | [13] |

| Density | 1.34 g/cm³ | [13] |

| Appearance | White needles | [4] |

| Solubility | Highly soluble in polar solvents like acetone (B3395972) and methylene (B1212753) chloride; moderately soluble in benzene; insoluble in hexane. | [4][9] |

| XLogP3 | 1.3 | [12][13] |

| Topological Polar Surface Area | 82.1 Ų | [12] |

Biological Properties and Activity

This compound exhibits a range of biological activities, acting as a signaling molecule in the rhizosphere and as an endogenous plant hormone.

| Biological Activity | Description | Reference |

| Parasitic Weed Germination | Acts as a potent germination stimulant for seeds of parasitic plants like Striga and Orobanche at extremely low concentrations. This dependency can be exploited for "suicidal germination" strategies in agriculture. | [2][14][15] |

| Symbiotic Fungi Interaction | Stimulates hyphal branching in arbuscular mycorrhizal (AM) fungi, a crucial step for establishing symbiosis. This relationship helps the host plant with nutrient uptake, particularly phosphorus. | [2][7][16] |

| Plant Hormone Function | Regulates various aspects of plant development, most notably inhibiting shoot branching (apical dominance). It is also involved in root architecture and responses to abiotic stress. | [1][2][3] |

Strigol Signaling Pathway

The perception and transduction of the strigol signal involve a core set of proteins. The signaling pathway is initiated by the binding of strigol to its receptor, leading to the degradation of transcriptional repressors and the activation of downstream gene expression.

The key components are:

-

D14/DAD2 Receptor: An α/β hydrolase superfamily protein that perceives and hydrolyzes the strigol molecule.[1][7][9] This hydrolysis event causes a conformational change in the receptor.

-

MAX2/D3 F-box Protein: A component of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. The SL-bound D14 receptor interacts with MAX2/D3.[1][2]

-

D53/SMXL Transcriptional Repressors: These proteins repress the expression of strigolactone-responsive genes. The D14-SL-MAX2 complex targets D53/SMXL proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][2][7]

The degradation of the D53/SMXL repressors lifts the repression on downstream transcription factors, allowing for the regulation of gene expression related to shoot branching and other developmental processes.[1]

Caption: The strigol signaling pathway from perception to gene expression.

Experimental Protocols

Synthesis of this compound

The complex structure of strigol has made its total synthesis a significant challenge in organic chemistry.[17] Several synthetic routes have been developed since its structure was elucidated. A practical total synthesis of the racemic form, this compound, was reported by G. A. MacAlpine et al.[4]

While a detailed step-by-step protocol is beyond the scope of this guide, the general strategies often involve:

-

Synthesis of the ABC-ring system: This is often the most complex part, involving multiple stereoselective steps to construct the tricyclic lactone core.

-

Synthesis of the D-ring: The butenolide D-ring is typically synthesized separately.

-

Coupling and Final Steps: The ABC and D-rings are coupled via the enol ether bridge, followed by final modifications to yield the target molecule.

Synthetic analogues, such as GR24, which are easier to synthesize, are widely used in research to study strigolactone responses.[14][16][18]

Bioassay: Parasitic Seed Germination

A common and sensitive method to determine the biological activity of strigol and its analogues is the seed germination bioassay using parasitic plants like Striga hermonthica.

Methodology:

-

Seed Sterilization: Seeds of the parasitic plant are surface-sterilized (e.g., using a solution of sodium hypochlorite (B82951) and a wetting agent).

-

Pre-conditioning (Priming): Sterilized seeds are placed on glass fiber filter paper discs moistened with sterile water in petri dishes. The dishes are sealed and incubated in the dark at a constant temperature (e.g., 28-30°C) for a period of 10-14 days. This step is crucial to make the seeds responsive to germination stimulants.

-

Treatment Application: Solutions of this compound at various concentrations (typically ranging from picomolar to micromolar) are prepared. A small volume of each test solution is applied to the pre-conditioned seeds. A solvent control (and often a positive control like GR24) is included.

-

Incubation: The treated seeds are incubated under the same conditions for an additional 24-72 hours.

-

Germination Scoring: The number of germinated seeds (identified by the emergence of the radicle) is counted under a dissecting microscope. The germination percentage is calculated for each concentration.

-

Data Analysis: The results are often used to calculate the EC₅₀ value, which is the concentration required to induce 50% of the maximum germination response.

Caption: Workflow for a parasitic seed germination bioassay.

References

- 1. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strigolactones: diversity, perception, and hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Strigol [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones [frontiersin.org]

- 7. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acs.org [acs.org]

- 9. Strigolactone - Wikipedia [en.wikipedia.org]

- 10. Showing Compound Strigol (FDB015607) - FooDB [foodb.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Strigol | C19H22O6 | CID 5281396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. strigasolutions.com [strigasolutions.com]

- 15. researchgate.net [researchgate.net]

- 16. Strigolactones: Promising Plant Signals - PMC [pmc.ncbi.nlm.nih.gov]